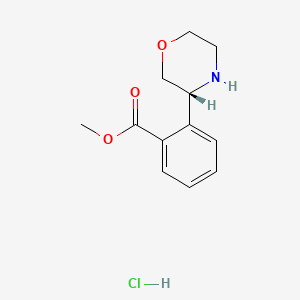

Methyl (R)-2-(morpholin-3-yl)benzoate hydrochloride

CAS No.:

Cat. No.: VC13498963

Molecular Formula: C12H16ClNO3

Molecular Weight: 257.71 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H16ClNO3 |

|---|---|

| Molecular Weight | 257.71 g/mol |

| IUPAC Name | methyl 2-[(3R)-morpholin-3-yl]benzoate;hydrochloride |

| Standard InChI | InChI=1S/C12H15NO3.ClH/c1-15-12(14)10-5-3-2-4-9(10)11-8-16-7-6-13-11;/h2-5,11,13H,6-8H2,1H3;1H/t11-;/m0./s1 |

| Standard InChI Key | WWWSDPIJUZIIJU-MERQFXBCSA-N |

| Isomeric SMILES | COC(=O)C1=CC=CC=C1[C@@H]2COCCN2.Cl |

| SMILES | COC(=O)C1=CC=CC=C1C2COCCN2.Cl |

| Canonical SMILES | COC(=O)C1=CC=CC=C1C2COCCN2.Cl |

Introduction

Structural and Molecular Characterization

Chemical Identity and Stereochemistry

Methyl (R)-2-(morpholin-3-yl)benzoate hydrochloride features a benzoate ester group at the 2-position of a morpholine ring, with the (R)-configuration at the morpholine’s 3-position. The hydrochloride salt enhances stability and solubility in polar solvents. Key identifiers include:

| Property | Value |

|---|---|

| IUPAC Name | methyl 2-[(3R)-morpholin-3-yl]benzoate; hydrochloride |

| Molecular Formula | |

| Molecular Weight | 257.71 g/mol |

| Canonical SMILES | COC(=O)C1=CC=CC=C1C2COCCN2.Cl |

| Isomeric SMILES | COC(=O)C1=CC=CC=C1[C@@H]2COCCN2.Cl |

| InChIKey | WWWSDPIJUZIIJU-MERQFXBCSA-N |

The (R)-stereochemistry is critical for its potential interactions with biological targets, as enantiopure morpholine derivatives often exhibit distinct pharmacological profiles compared to their racemic counterparts .

Synthesis and Preparation

Parent Compound Synthesis

The non-salt form, methyl (R)-2-(morpholin-3-yl)benzoate, is synthesized via stereoselective coupling of a morpholine precursor with a benzoic acid derivative. A representative approach involves:

-

Morpholine Acetal Formation: Reaction of glycidol derivatives with 2-nitrobenzenesulfonamide under basic conditions (e.g., KCO) in anhydrous acetonitrile .

-

Benzoate Esterification: Coupling the morpholine intermediate with methyl 2-bromobenzoate using transition-metal catalysis (e.g., Pd or Cu).

Hydrochloride Salt Formation

The free base is treated with hydrochloric acid in a polar solvent (e.g., methanol or ethanol), yielding the hydrochloride salt through protonation of the morpholine’s nitrogen atom. Critical parameters include:

-

Stoichiometry: 1:1 molar ratio of free base to HCl.

-

Temperature: Room temperature to 40°C to prevent ester hydrolysis.

Analytical and Formulation Considerations

Mass Molarity Calculations

For laboratory use, solutions are prepared using the formula:

Example: Dissolving 257.7 mg (1 mmol) in 100 mL water yields a 0.01 M solution.

Chromatographic Methods

Reverse-phase HPLC (C-18 column) with acetonitrile/water gradients is recommended for purity analysis, leveraging the compound’s UV absorbance at 254 nm .

Future Research Directions

-

Pharmacological Screening: Evaluate affinity for neurotransmitter transporters (e.g., SERT, NET) using radioligand binding assays .

-

Prodrug Development: Explore hydrolysis of the methyl ester in vivo to enhance bioavailability.

-

Crystallography: Determine X-ray crystal structure to elucidate conformational preferences.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume